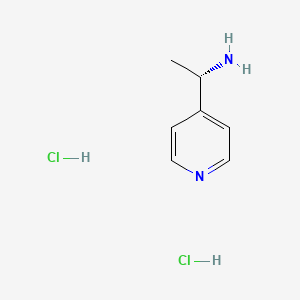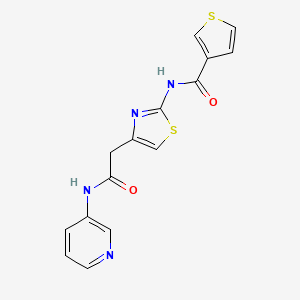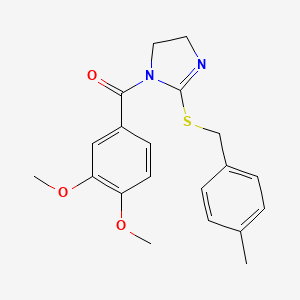![molecular formula C24H15F4N3 B2533384 1-(4-fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901020-42-6](/img/structure/B2533384.png)
1-(4-fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound belonging to the pyrazoloquinoline family. These compounds are known for their biological activities and are widely researched for potential applications in various scientific fields, including medicinal chemistry and materials science. The structure of this compound features a unique combination of fluorine and methyl groups, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step processes that start with readily available precursors. One common synthetic route includes:
Preparation of the pyrazole ring by cyclization of suitable hydrazine derivatives with diketone intermediates.
Introduction of the fluorine and trifluoromethyl groups via selective fluorination reactions.
Formation of the quinoline ring system by coupling pyrazole intermediates with suitable aromatic compounds under specific conditions (e.g., palladium-catalyzed coupling reactions).
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions for large-scale synthesis. This includes using continuous flow reactors for better control over reaction parameters, employing efficient catalysts, and implementing purification techniques like crystallization and chromatography to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: : This compound can be oxidized under specific conditions to form quinolone derivatives.
Reduction: : It may undergo reduction reactions to modify specific functional groups.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur, particularly at positions where halogen atoms or methyl groups are present.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Conditions may involve the use of strong bases or acids, along with suitable catalysts.
Major Products Formed
Depending on the reaction type, the major products could include modified pyrazoloquinoline derivatives with altered functional groups, enhancing their reactivity or biological activity.
Scientific Research Applications
1-(4-Fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline has diverse applications in scientific research, including:
Chemistry: : Used as a building block for synthesizing novel compounds with potential biological activities.
Biology: : Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: : Explored for therapeutic applications, particularly in targeting specific diseases such as cancer or neurological disorders.
Industry: : Utilized in the development of materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions may disrupt normal biological pathways, leading to therapeutic effects. For instance, it may inhibit the activity of certain enzymes involved in disease progression, or modulate receptor activity to alter cell signaling pathways.
Comparison with Similar Compounds
Uniqueness
1-(4-Fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline stands out due to its unique combination of fluorine and methyl groups, which impart distinct chemical properties such as increased lipophilicity and stability.
List of Similar Compounds
1-(4-Fluorophenyl)-3-(4-methylphenyl)pyrazole
1-(4-Methylphenyl)-3-(trifluoromethyl)pyrazoloquinoline
1-(4-Fluorophenyl)-3-(trifluoromethyl)pyrazoloquinoline
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F4N3/c1-14-2-4-15(5-3-14)22-20-13-29-21-12-16(24(26,27)28)6-11-19(21)23(20)31(30-22)18-9-7-17(25)8-10-18/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPRKRKNTDSVKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)C(F)(F)F)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F4N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![C-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-methylamine](/img/structure/B2533306.png)

![N-(4-bromo-2-methylphenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2533308.png)
![3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B2533309.png)
![1-{4-[(1R)-1-hydroxyethyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2533310.png)
![ethyl 4-{2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B2533311.png)


![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-methyl}benzenol](/img/structure/B2533317.png)
![4-(piperidin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2533318.png)

![N-(4-fluorophenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2533321.png)
![4-(3-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2533322.png)
